molecular formula C9H17ClN2O2 B2633824 4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride CAS No. 2126178-01-4

4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride

Cat. No. B2633824
CAS RN: 2126178-01-4
M. Wt: 220.7
InChI Key: YRCVWJGKVAJENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-4-(piperidin-3-yl)-1,3-oxazolidin-2-one hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The oxazolidinone group is a type of heterocyclic compound that is also found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxazolidinone group, and a methyl group. The exact 3D structure would depend on the specific stereochemistry of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study reported the design and synthesis of novel methylamino piperidinyl substituted oxazolidinones, evaluating their antibacterial activities against both susceptible and resistant Gram-positive strains. One compound showed comparable antibacterial activity to linezolid and eperezolid, with good activity against linezolid-resistant Staphylococcus aureus (Srivastava et al., 2007).

Drug Development Applications

  • Research on oxazolidinone analogs with substituted piperidine or azetidine C-rings highlighted that certain analogs exhibited reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency. This suggests their potential as safer antibacterial agents (Renslo et al., 2007).

  • Another study focused on the selection of an enantioselective process for preparing a CGRP receptor inhibitor, demonstrating the synthesis of the hydrochloride salt of a potent antagonist on a multikilogram scale. This showcases the application of related compounds in the synthesis of medication targeting the CGRP receptor (Cann et al., 2012).

Antibacterial and Antimicrobial Activities

  • New piperidine substituted oxazolidinones were synthesized and showed antibacterial activity against clinically isolated resistant strains of both Gram-positive and Gram-negative bacteria. Some compounds demonstrated potency superior to linezolid against specific strains, indicating the potential for developing new antibacterial agents (Shin et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research could involve further optimization of the structure, studies in animal models, and eventually clinical trials .

properties

IUPAC Name

4-methyl-4-piperidin-3-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-9(6-13-8(12)11-9)7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCVWJGKVAJENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.